molecular formula C11H10N2O B2802586 2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole CAS No. 1378826-21-1

2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole

Cat. No. B2802586
CAS RN: 1378826-21-1
M. Wt: 186.214
InChI Key: HZOBXHRFBMSTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole, commonly referred to as 2-BFI, is a heterocyclic organic compound with potential applications in the fields of medicine, biochemistry, and pharmacology. It is an aromatic compound composed of a benzofuran ring and an imidazole ring, and is structurally related to compounds such as 1-benzofuran-5-yl-2-methyl-3-imidazol-4-one (BMO) and 1-benzofuran-5-yl-2-methyl-3-imidazol-4-thiol (BMT). 2-BFI is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and is also used as an analytical reagent for the detection of various biomolecules.

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of benzofuran and imidazole, including structures similar to "2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole," exhibit promising antimicrobial activities. For example, a series of compounds synthesized by Shankerrao et al. (2017) demonstrated significant antimicrobial effects, underscoring the potential of these derivatives in addressing bacterial infections (Shankerrao et al., 2017). Rani and Makrandi (2009) also reported on the efficient synthesis and antimicrobial activity of 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles, further highlighting the antimicrobial potential of these compounds (Rani & Makrandi, 2009).

Anti-inflammatory and Analgesic Activities

The research by Jadhav et al. (2008) indicates that methylene bridged benzofuranyl imidazo[2,1-b][1,3,4]thiadiazoles possess in vivo analgesic and anti-inflammatory properties. These findings suggest the compound's potential in developing new analgesic and anti-inflammatory drugs, particularly noting the enhanced activity with certain substitutions on the imidazole ring (Jadhav et al., 2008).

Potential Antihypertensive Agents

A study by Touzeau et al. (2003) on 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives highlighted their evaluation for cardiovascular effects as potential antihypertensive agents. The compounds showed high affinities for imidazoline binding sites and alpha adrenergic receptors, indicating their utility in managing hypertension (Touzeau et al., 2003).

Antioxidant Activities

The synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds by Rangaswamy et al. (2017) demonstrated significant antimicrobial and antioxidant activities. These compounds, including analogues (4h) and (4j), showed promising results in antimicrobial assays and compounds (4e–f), (4l), and (4p) exhibited good antioxidant activity, suggesting their application in developing antioxidant agents (Rangaswamy et al., 2017).

Drug Development and Synthesis

The synthesis and characterization of novel compounds, such as those by Deng et al. (2010), highlight the potential of benzofuran and imidazole derivatives in the development of new drugs with specific pharmacological activities. The structural and physicochemical properties of these compounds can be tailored for various therapeutic applications, including the development of novel antimicrobial, anti-inflammatory, and antioxidant drugs (Deng et al., 2010).

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-10-8(3-6-14-10)7-9(1)11-12-4-5-13-11/h1-2,4-5,7H,3,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOBXHRFBMSTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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